molecular formula C7H3Cl2NO3S B1660056 2,6-Dichlorobenzenesulfonyl isocyanate CAS No. 71103-41-8

2,6-Dichlorobenzenesulfonyl isocyanate

Cat. No.: B1660056
CAS No.: 71103-41-8
M. Wt: 252.07 g/mol
InChI Key: RHPCYVNTFRAYEO-UHFFFAOYSA-N
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Description

Significance of Isocyanate Functional Groups in Contemporary Chemical Synthesis

The isocyanate functional group, with the formula R−N=C=O, is a cornerstone of modern chemical synthesis due to its high reactivity, particularly as an electrophile. wikipedia.orgyoutube.com Isocyanates are highly reactive with nucleophiles, especially compounds containing active hydrogen atoms like alcohols, amines, and water. wikipedia.orgdoxuchem.com This reactivity is fundamental to the production of a vast array of polymers and organic compounds. patsnap.com

The reaction of an isocyanate with an alcohol forms a urethane (B1682113) linkage, which is the basis for producing polyurethanes. youtube.comchemeurope.com When diisocyanates are reacted with polyols (molecules with two or more hydroxyl groups), the resulting polyurethanes are formed, which have widespread applications in foams, coatings, adhesives, and elastomers. doxuchem.comepa.gov Similarly, the reaction of isocyanates with amines yields urea (B33335) derivatives, a vital reaction in the synthesis of polyureas. wikipedia.orgrsc.org The reaction with water is also significant, producing an amine and carbon dioxide gas, a process harnessed to create polyurethane foams where the CO2 acts as a blowing agent. wikipedia.orgyoutube.com The versatility and reactivity of the isocyanate group have made it indispensable in industries ranging from automotive and construction to furniture and textiles. wikipedia.orgdoxuchem.com

Table 1: Key Reactions of the Isocyanate Functional Group

Reactant Product Linkage/Compound Formed
Alcohol Urethane >N−C(=O)−O−
Amine Urea >NC(O)N<

Overview of Sulfonyl Isocyanates as Versatile Reactive Intermediates

Sulfonyl isocyanates (R-SO₂-NCO) are a class of isocyanates characterized by the presence of a sulfonyl group attached to the nitrogen atom of the isocyanate moiety. This structural feature renders them among the most chemically reactive isocyanates known. arxada.com The strong electron-withdrawing nature of the sulfonyl group significantly enhances the electrophilicity of the isocyanate carbon, making sulfonyl isocyanates highly susceptible to nucleophilic attack. rsc.orgarxada.com

This heightened reactivity allows them to react readily with a wide range of nucleophiles, including weak ones that may not react with standard aryl or alkyl isocyanates. rsc.org Consequently, aryl sulfonyl isocyanates serve as powerful and versatile intermediates in organic synthesis. rsc.orgresearchgate.net They are extensively used for the synthesis of various nitrogen-containing heterocyclic and acyclic compounds. rsc.org Common applications include the preparation of sulfonylureas, N-sulfonyl amides, lactams, and oxazolidinones. rsc.orgrsc.org Chlorosulfonyl isocyanate (CSI), a related compound, is a key reagent for introducing the sulfamoyl moiety (-SO₂NH-) into organic molecules and is a precursor to the versatile Burgess reagent. arxada.com

Structural and Electronic Considerations Specific to 2,6-Dichlorobenzenesulfonyl Isocyanate

The compound this compound possesses distinct structural and electronic features that are dictated by its specific substitution pattern. The molecule consists of a benzene (B151609) ring substituted with the sulfonyl isocyanate group and two chlorine atoms located at the C2 and C6 positions (ortho to the point of attachment of the sulfonyl group).

Electronic Effects: The two chlorine atoms are highly electronegative and exert a strong electron-withdrawing inductive effect. This effect is compounded by the already powerful electron-withdrawing nature of the sulfonyl group. The cumulative result is a significant decrease in electron density on the aromatic ring and a substantial increase in the electrophilicity of both the sulfur atom in the sulfonyl group and the carbon atom in the isocyanate group. This enhanced electrophilicity makes this compound an exceptionally reactive reagent towards nucleophiles compared to its non-halogenated counterparts.

Structural (Steric) Effects: The placement of two chlorine atoms in the ortho positions creates considerable steric hindrance around the sulfonyl group's attachment point to the benzene ring. This steric crowding can influence the molecule's conformation, potentially affecting the rotational freedom around the C-S bond. While this steric bulk can sometimes hinder reactions at the sulfonyl group, the primary site of nucleophilic attack is the highly accessible and reactive isocyanate carbon, which extends away from the sterically crowded ring.

Table 2: Physicochemical Properties of this compound

Property Value
CAS Number 71103-41-8
Molecular Formula C₇H₃Cl₂NO₃S
Molecular Weight 252.07 g/mol
InChI Key LYDQIFZADSUDGM-UHFFFAOYSA-N

Note: Data is compiled from chemical databases.

The combination of these powerful electronic and structural factors makes this compound a highly specialized reagent in organic synthesis, valued for its heightened reactivity in creating complex sulfonamide and urea derivatives.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,6-dichloro-N-(oxomethylidene)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl2NO3S/c8-5-2-1-3-6(9)7(5)14(12,13)10-4-11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHPCYVNTFRAYEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)S(=O)(=O)N=C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl2NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10512124
Record name 2,6-Dichlorobenzene-1-sulfonyl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10512124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71103-41-8
Record name 2,6-Dichlorobenzene-1-sulfonyl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10512124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 2,6 Dichlorobenzenesulfonyl Isocyanate and Its Analogues

Phosgenation-Based Synthetic Strategies for Arylsulfonyl Isocyanates

The reaction of arylsulfonamides with phosgene (B1210022) or its substitutes remains a prominent method for the industrial production of arylsulfonyl isocyanates. This approach is characterized by its efficiency and scalability, although it involves the use of highly toxic reagents.

Direct Phosgenation of Corresponding Sulfonamides

The direct phosgenation of an arylsulfonamide, such as 2,6-dichlorobenzenesulfonamide (B182258), involves its reaction with phosgene (COCl₂) in an inert solvent. This process typically requires elevated temperatures, often in the range of 160 to 250°C, and a significant excess of phosgene to drive the reaction to completion. The fundamental reaction involves the conversion of the sulfonamide group into the isocyanate functionality with the concurrent formation of hydrogen chloride as a byproduct.

The general mechanism for the phosgenation of a primary sulfonamide proceeds through initial N-chlorocarbonylation to form a carbamoyl (B1232498) chloride intermediate, which then eliminates hydrogen chloride at higher temperatures to yield the desired isocyanate. The reaction conditions, such as temperature and reaction time, are critical for optimizing the yield and minimizing the formation of unwanted byproducts.

Catalytic Enhancements in Phosgenation Processes

To mitigate the harsh conditions required for direct phosgenation, catalytic systems have been developed to enhance the efficiency and selectivity of the reaction. The use of a hydrocarbyl isocyanate as a catalyst has been shown to significantly lower the required reaction temperature to a range of 60 to 200°C. This catalytic cycle is believed to involve the formation of a mixed imide intermediate, which facilitates the conversion of the sulfonamide to the sulfonyl isocyanate.

Further improvements have been achieved by the addition of a tertiary amine base as a co-catalyst. This dual catalytic system has been demonstrated to improve yields and purity of the final product while allowing for shorter reaction times and even lower temperatures. For instance, the phosgenation of 2,5-dichlorobenzenesulfonamide, a close analogue of the target compound, has been successfully carried out in the presence of a catalytic amount of a hydrocarbyl isocyanate and a tertiary amine base, resulting in high yields of the corresponding arylsulfonyl isocyanate.

Table 1: Reaction Parameters for the Catalytic Phosgenation of 2,5-Dichlorobenzenesulfonamide

ParameterValue
Starting Material 2,5-Dichlorobenzenesulfonamide
Phosgenating Agent Phosgene (COCl₂)
Catalyst 1 Cyclohexylisocyanate
Catalyst 2 1,4-Diazabicyclo[2.2.2]octane (DABCO)
Solvent Chlorobenzene
Reaction Temperature 123-125 °C
Yield 75%

This data is based on the synthesis of an analogous compound and serves as a representative example of the catalytic phosgenation process.

Non-Phosgene Synthetic Methodologies for Isocyanates

Growing concerns over the toxicity of phosgene have spurred the development of alternative, non-phosgene routes for the synthesis of isocyanates. These methods often employ safer reagents and milder reaction conditions.

Curtius Rearrangement and Modified Variants

The Curtius rearrangement is a versatile and widely used non-phosgene method for the synthesis of isocyanates. rsc.org This reaction involves the thermal or photochemical decomposition of an acyl azide (B81097) to an isocyanate with the loss of nitrogen gas. wikipedia.org For the synthesis of 2,6-dichlorobenzenesulfonyl isocyanate, the required precursor, 2,6-dichlorobenzenesulfonyl azide, can be prepared from the corresponding 2,6-dichlorobenzenesulfonyl chloride.

The preparation of 2,6-dichlorobenzenesulfonyl azide has been reported with high yields. The reaction of 2,6-dichlorobenzenesulfonyl chloride with sodium azide in ethanol (B145695) provides the desired sulfonyl azide, which can then be subjected to the Curtius rearrangement to yield this compound. The rearrangement is believed to proceed through a concerted mechanism, avoiding the formation of a free nitrene intermediate. wikipedia.org

Table 2: Synthesis of 2,6-Dichlorobenzenesulfonyl Azide

Reactant 1Reactant 2SolventYield
2,6-Dichlorobenzenesulfonyl chlorideSodium azideEthanol/Water93%

This data represents the synthesis of the precursor for the Curtius rearrangement.

The Curtius rearrangement is known for its high yields and tolerance of a wide range of functional groups. Modified versions of this reaction have been developed to avoid the isolation of potentially explosive azide intermediates by generating them in situ.

Alternative Reagent Systems for Isocyanate Generation (e.g., Triphenylphosphine (B44618)/2,3-Dichloro-5,6-dicyanobenzoquinone/Bu₄NOCN Systems)

A variety of reagent systems have been explored for the non-phosgene synthesis of isocyanates. One such system involves the use of triphenylphosphine (PPh₃), 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ), and tetrabutylammonium (B224687) cyanate (B1221674) (Bu₄NOCN). This methodology has been successfully applied to the conversion of primary alcohols, thiols, and trimethylsilyl (B98337) ethers into their corresponding alkyl isocyanates in good to excellent yields. The reaction proceeds under mild and neutral conditions at room temperature. However, the application of this specific reagent system for the synthesis of arylsulfonyl isocyanates from sulfonyl-based precursors has not been widely reported, and its suitability for this class of compounds remains an area for further investigation.

Continuous Flow Chemistry Approaches in Isocyanate Synthesis

Continuous flow chemistry has emerged as a powerful tool for the synthesis of isocyanates, offering enhanced safety, scalability, and process control. google.com The hazardous nature of intermediates in some isocyanate syntheses, such as acyl azides in the Curtius rearrangement, can be effectively managed in a continuous flow setup. google.com

The synthesis of isocyanates via the Curtius rearrangement has been adapted to a continuous flow process. google.com In such a system, the acyl azide can be generated in situ and immediately subjected to thermal rearrangement in a heated flow reactor to produce the isocyanate. This "make-and-use" strategy minimizes the accumulation of hazardous intermediates. This approach could be applied to the synthesis of this compound, where 2,6-dichlorobenzenesulfonyl azide is generated and rearranged in a continuous manner.

Furthermore, the synthesis of the precursors for both phosgenation and non-phosgene routes, such as arylsulfonyl chlorides, has also been successfully demonstrated in continuous flow reactors. africacommons.netnih.gov This opens up the possibility of a fully continuous, multi-step synthesis of this compound, from simple starting materials to the final product, offering a safer and more efficient manufacturing process.

Synthesis of Key Precursors: 2,6-Dichlorobenzenesulfonyl Chloride

The synthesis of the pivotal precursor, 2,6-dichlorobenzenesulfonyl chloride, is achievable through several strategic pathways, primarily commencing from either 2,6-dichlorobenzenethiol or 2,6-dichloroaniline (B118687). These methods leverage distinct chemical transformations to install the required sulfonyl chloride functionality onto the dichlorinated aromatic ring.

One prominent method involves the oxidative chlorination of 2,6-dichlorobenzenethiol. In a representative procedure, 2,6-dichlorobenzenethiol is treated with N-chlorosuccinimide in the presence of potassium acetate (B1210297). The reaction is typically conducted in a mixed solvent system, such as acetic acid, water, and dichloromethane. The reaction is initiated at a reduced temperature (0°C) and then allowed to warm to room temperature to proceed to completion, yielding the desired 2,6-dichlorobenzenesulfonyl chloride after workup and purification. chemicalbook.com This process is efficient, with reported yields around 80%. chemicalbook.com

An alternative and widely utilized approach begins with 2,6-dichloroaniline. This synthesis proceeds via a two-step sequence involving diazotization followed by sulfonyl-chlorination. Initially, the 2,6-dichloroaniline is treated with sodium nitrite (B80452) in an acidic medium (e.g., hydrochloric acid and acetic acid) at low temperatures (below -5°C) to form the corresponding diazonium salt. rsc.org This intermediate is then subjected to a reaction with sulfur dioxide in the presence of a copper catalyst, a process known as the Sandmeyer reaction, to introduce the sulfonyl chloride group. A similar strategy is employed for analogous compounds like 2,6-difluorobenzene sulfonyl chloride, where the diazonium salt intermediate undergoes chlorosulfonation. environmentclearance.nic.in

A comparison of these synthetic routes highlights different starting materials and reaction conditions, offering flexibility based on precursor availability and laboratory capabilities.

Table 1: Comparison of Synthetic Routes to 2,6-Dichlorobenzenesulfonyl Chloride

Feature Route 1: Oxidation of Thiol Route 2: Diazotization of Aniline
Starting Material 2,6-Dichlorobenzenethiol 2,6-Dichloroaniline
Key Reagents N-Chlorosuccinimide, Potassium Acetate Sodium Nitrite, Hydrochloric Acid, Sulfur Dioxide, Copper Catalyst
Reaction Steps One-pot oxidative chlorination Diazotization followed by Sandmeyer-type reaction
Typical Conditions 0°C to room temperature Below -5°C for diazotization

| Reported Yield | ~80% chemicalbook.com | Varies depending on specific conditions |

Chromatographic and Distillation Techniques for Purification and Isolation of Arylsulfonyl Isocyanates

The purification and isolation of arylsulfonyl isocyanates, including this compound, require careful consideration of their reactivity and potential for degradation. The principal techniques employed are distillation and chromatography, often adapted to accommodate the specific properties of these compounds.

Distillation Techniques

Distillation is a common method for purifying arylsulfonyl isocyanates, particularly when dealing with thermally stable compounds. googleapis.com Due to their relatively high boiling points, these compounds are typically distilled under reduced pressure (vacuum distillation). googleapis.com This allows for volatilization at lower temperatures, minimizing the risk of thermal decomposition. Specialized distillation apparatus, such as Kugelrohr or film evaporators, can be particularly effective. orgsyn.orggoogle.com A film evaporator, for instance, minimizes the residence time of the compound at high temperatures, which is advantageous for heat-sensitive materials. google.com For some synthetic procedures, if the product is of sufficient purity, it can be used directly after removing the solvent and other volatile by-products by evaporation, bypassing the need for high-temperature distillation. googleapis.com

Chromatographic Techniques

Chromatography offers a high-resolution method for the purification of arylsulfonyl isocyanates, separating them from impurities with similar volatilities. nih.govkhanacademy.org

Column Chromatography: This is a fundamental and widely used technique for purification. nih.gov A solution containing the crude arylsulfonyl isocyanate is passed through a column packed with a stationary phase, such as silica (B1680970) gel. A mobile phase (solvent or solvent mixture) is used to elute the components at different rates based on their differential adsorption to the stationary phase, allowing for the separation of the desired product. khanacademy.org

Liquid Chromatography (LC): For more challenging separations or for isolating highly pure material, preparative High-Performance Liquid Chromatography (HPLC) can be employed. Given the sensitivity of isocyanates, certain precautions are necessary. The purification may need to be performed at low temperatures (e.g., 5-10°C) to prevent degradation of the target compound during the separation process. chromatographyonline.com This includes cooling the autosampler, the column compartment, and the fraction collector. chromatographyonline.com After collection, fractions must be handled carefully. For instance, if aqueous mobile phases are used, subsequent drying steps like rotary evaporation must also be conducted at low temperatures and pressures to preserve the integrity of the isolated isocyanate. chromatographyonline.com The choice of solvents for both the mobile phase and for re-dissolving extracts is critical, with combinations like acetonitrile (B52724) and dimethyl sulfoxide (B87167) being used in analytical methods for isocyanates. epa.gov

Proper storage conditions post-purification are crucial. Samples are typically stored at low temperatures (e.g., 4°C) to maintain their stability until further use. epa.govepa.gov

Mechanistic Investigations into the Chemical Reactivity of 2,6 Dichlorobenzenesulfonyl Isocyanate

Nucleophilic Addition Reactions of the Isocyanate Moiety

Isocyanates are a class of organic compounds that readily undergo nucleophilic addition reactions. The isocyanate group's carbon atom is electron-deficient, making it a prime target for nucleophiles such as alcohols, amines, thiols, and water. These reactions are fundamental to the synthesis of a wide range of compounds, including urethanes (carbamates), ureas, and thiocarbamates. The general mechanism involves the attack of the nucleophile on the carbonyl carbon of the isocyanate, followed by proton transfer to the nitrogen atom.

Kinetics and Mechanisms of Reaction with Hydroxyl-Containing Compounds (Alcoholysis)

The reaction of isocyanates with alcohols, known as alcoholysis, yields carbamates (urethanes). The kinetics and mechanisms of this reaction can be complex and are influenced by factors such as the structure of the alcohol and the isocyanate, the solvent, and the presence of catalysts.

The addition of an alcohol to an isocyanate can proceed through either a concerted or a stepwise mechanism. nih.govnih.gov In a concerted mechanism , the nucleophilic attack of the alcohol oxygen on the isocyanate carbon and the transfer of the hydroxyl proton to the isocyanate nitrogen occur simultaneously in a single transition state. nih.gov This pathway is often favored in non-polar solvents and in the absence of strong catalysts.

Conversely, a stepwise mechanism involves the formation of a discrete intermediate. This can occur in a few ways. One possibility is the initial nucleophilic attack to form a zwitterionic intermediate, which then undergoes proton transfer. Another stepwise pathway can be initiated by a base catalyst, which first deprotonates the alcohol to form a more potent alkoxide nucleophile. This alkoxide then attacks the isocyanate, followed by protonation of the resulting anion. The distinction between concerted and stepwise mechanisms can sometimes be subtle, with the transition state of a concerted reaction resembling the intermediate of a stepwise process, particularly when the intermediate is of low energy. nih.gov Theoretical studies and kinetic isotope effects are often employed to distinguish between these pathways. nih.gov

Kinetic studies have provided evidence that the alcoholysis of isocyanates can involve the participation of more than one alcohol molecule. kuleuven.bersc.org The reaction order with respect to the alcohol is often found to be greater than one, suggesting that alcohol molecules can act as both the nucleophile and as a catalyst. rsc.org It is proposed that alcohol molecules can form hydrogen-bonded aggregates, such as dimers and trimers, in solution. kuleuven.bersc.org These alcohol polymers can be more reactive than the monomeric form.

One proposed mechanism involves a cyclic transition state where one alcohol molecule acts as the nucleophile, while a second alcohol molecule facilitates the proton transfer by acting as a proton shuttle. kuleuven.be This multimolecular participation helps to stabilize the developing charges in the transition state and lowers the activation energy of the reaction. At higher alcohol concentrations, the involvement of trimers or even higher-order polymers may become significant. kuleuven.be The reactivity of these alcohol aggregates can be influenced by steric factors, with bulkier alcohols showing different kinetic profiles. rsc.org

ReactantProposed MechanismKey Findings
AlcoholsConcerted and Stepwise PathwaysThe reaction can proceed through a single transition state (concerted) or via an intermediate (stepwise), depending on conditions. nih.govnih.govnih.gov
AlcoholsMultimolecular ParticipationKinetic data suggests the involvement of alcohol dimers and trimers, which can act as both nucleophile and catalyst. kuleuven.bersc.org

Reactivity with Amines: Formation of Substituted Ureas and Sulfonamides

Isocyanates react readily with primary and secondary amines to form substituted ureas. doxuchem.com This reaction is generally very fast and often does not require a catalyst. poliuretanos.net The high reactivity is attributed to the greater nucleophilicity of amines compared to alcohols. The reaction proceeds via a nucleophilic attack of the amine nitrogen on the electrophilic carbon of the isocyanate group, followed by a rapid proton transfer from the nitrogen to the isocyanate nitrogen, yielding the stable urea (B33335) linkage.

The reactivity of amines with isocyanates follows the general order: aliphatic amines > aromatic amines. diva-portal.org This is due to the higher basicity and availability of the lone pair of electrons on the nitrogen in aliphatic amines. Aromatic amines are less reactive due to the delocalization of the nitrogen's lone pair into the aromatic ring. diva-portal.org Steric hindrance on both the amine and the isocyanate can also influence the reaction rate. poliuretanos.net

In the specific case of 2,6-Dichlorobenzenesulfonyl isocyanate, the presence of the sulfonyl group introduces the possibility of reaction at the sulfur atom, which could lead to the formation of sulfonamides. However, the isocyanate group is generally more electrophilic and thus the primary site of attack for amines.

Reactions with Thiols: Formation of Thiocarbamate Derivatives

The reaction of isocyanates with thiols (mercaptans) yields thiocarbamates. researchgate.net This reaction is analogous to the reaction with alcohols and amines, involving the nucleophilic attack of the sulfur atom of the thiol on the isocyanate carbon. Thiols are generally less nucleophilic than amines but can be more nucleophilic than alcohols, depending on the reaction conditions. The reaction can be catalyzed by bases, which deprotonate the thiol to form a more reactive thiolate anion. The synthesis of thiocarbamates from isocyanates and thiols can often be achieved under mild, catalyst- and solvent-free conditions. researchgate.net

Hydrolysis Pathways and Resulting Products

Isocyanates react with water in a process called hydrolysis. americanchemistry.com This reaction is typically rapid and proceeds through the initial formation of an unstable carbamic acid intermediate. researchgate.net The carbamic acid then readily decomposes to yield an amine and carbon dioxide gas. doxuchem.com The amine formed is a primary amine corresponding to the organic moiety of the isocyanate.

For this compound, hydrolysis would lead to the formation of 2,6-dichlorobenzenesulfonamide (B182258) and carbon dioxide. The rate of hydrolysis can be influenced by factors such as pH and the presence of catalysts. For instance, the hydrolysis of some isocyanates has been shown to be catalyzed by bicarbonate. nih.gov The uncatalyzed reaction with water may involve two water molecules, one acting as the nucleophile and the other as a general base to facilitate proton transfer. rsc.org

NucleophileProduct ClassGeneral Reactivity Trend
AminesSubstituted UreasAliphatic Amines > Aromatic Amines diva-portal.org
ThiolsThiocarbamatesGenerally proceeds readily, can be base-catalyzed researchgate.net
Water (Hydrolysis)Carbamic Acids (unstable) -> Amines + CO2Rapid reaction, can be catalyzed by acids or bases doxuchem.comnih.govrsc.org

Cycloaddition Chemistry of this compound

The presence of the electron-withdrawing 2,6-dichlorobenzenesulfonyl group significantly enhances the electrophilicity of the isocyanate moiety, making it a potent partner in cycloaddition reactions.

Analogous to the well-studied chlorosulfonyl isocyanate (CSI), this compound is expected to readily undergo [2+2] cycloaddition reactions with a variety of unsaturated substrates, such as alkenes and alkynes. researchtrends.netorgsyn.org These reactions typically yield four-membered heterocyclic rings. For instance, the reaction with an alkene would produce an N-(2,6-dichlorobenzenesulfonyl)-β-lactam.

The mechanism of these cycloadditions can be either concerted or stepwise, largely dependent on the electronic nature of the unsaturated substrate. researchtrends.net With electron-rich alkenes, the reaction is likely to proceed through a stepwise mechanism involving a zwitterionic intermediate. Conversely, a concerted [π2s + π2a] cycloaddition pathway is more probable with less nucleophilic or electron-deficient alkenes. researchtrends.net

A general representation of the [2+2] cycloaddition with an alkene is depicted below:

Step 1 (Stepwise Mechanism): Nucleophilic attack of the alkene on the electrophilic isocyanate carbon, forming a zwitterionic intermediate.

Step 2 (Stepwise Mechanism): Ring closure of the intermediate to form the β-lactam ring.

Concerted Mechanism: A single transition state where the two new sigma bonds are formed simultaneously.

The regioselectivity of the [2+2] cycloaddition is dictated by the initial nucleophilic attack of the alkene on the isocyanate carbon. The orientation is such that the more nucleophilic carbon of the alkene bonds to the electrophilic carbon of the isocyanate.

Stereoselectivity in these reactions is often high, particularly in concerted pathways where the stereochemistry of the alkene is retained in the product. In stepwise mechanisms, there is a possibility of bond rotation in the intermediate, which could lead to a mixture of stereoisomers. However, the lifetime of the zwitterionic intermediate is often short, leading to a high degree of stereoconservation.

Substrate TypeExpected MechanismKey Stereochemical Outcome
Electron-rich AlkeneStepwise (Zwitterionic Intermediate)Generally stereospecific, but potential for some loss of stereochemistry.
Electron-deficient AlkeneConcertedStereospecific retention of alkene geometry.

Oligomerization and Polymerization Behavior

The high reactivity of the isocyanate group in this compound also predisposes it to oligomerization and polymerization reactions, particularly in the presence of catalysts.

In the presence of suitable catalysts, such as tertiary amines, phosphines, or certain metal complexes, this compound can undergo cyclotrimerization to form a highly stable six-membered ring known as an isocyanurate (or more formally, a 1,3,5-triazine-2,4,6-trione). researchgate.netresearchgate.net

The mechanism of base-catalyzed cyclotrimerization is generally believed to proceed through a series of nucleophilic addition steps: researchgate.net

Initiation: The catalyst attacks the isocyanate carbon to form a reactive intermediate.

Propagation: This intermediate then attacks a second and third isocyanate molecule in succession, leading to a linear trimer.

Cyclization: The linear trimer then cyclizes to form the stable isocyanurate ring, regenerating the catalyst.

Kinetic studies on analogous aryl isocyanates have shown that the rate of cyclotrimerization is highly dependent on the nature of the catalyst, the solvent, and the electronic properties of the substituents on the aromatic ring. researchgate.net The electron-withdrawing nature of the two chlorine atoms in this compound is expected to increase the rate of cyclotrimerization compared to unsubstituted benzenesulfonyl isocyanate.

While uncontrolled polymerization can be an issue, controlled polymerization techniques can be employed to generate well-defined polymers. Furthermore, the high reactivity of the isocyanate can be temporarily masked by forming "blocked isocyanates". mdpi.comgoogle.comcore.ac.uk This involves reacting the isocyanate with a blocking agent, such as a phenol, oxime, or caprolactam, to form a thermally reversible adduct. mdpi.com

The blocked isocyanate is stable under normal conditions but regenerates the highly reactive isocyanate upon heating, allowing for controlled reactions at elevated temperatures. This strategy is widely used in coatings and adhesives to ensure a long pot-life at ambient temperature, followed by curing at a desired temperature.

Blocking AgentTypical Deblocking Temperature Range
Phenols140-160 °C
Oximes (e.g., MEKO)120-140 °C
ε-Caprolactam160-180 °C

Electrophilic Properties of the Sulfonyl and Isocyanate Centers

This compound possesses two primary electrophilic sites: the carbon atom of the isocyanate group and the sulfur atom of the sulfonyl group. rsc.orgarxada.com The strong electron-withdrawing effect of the two chlorine atoms on the benzene (B151609) ring, coupled with the inherent electronegativity of the oxygen and nitrogen atoms, renders both of these centers highly susceptible to nucleophilic attack.

Generally, the isocyanate carbon is the more reactive electrophile towards "hard" nucleophiles like alcohols and amines. arxada.com This is due to the significant polarization of the N=C bond and the high energy of the C=O π* orbital. Reactions with these nucleophiles typically lead to the formation of carbamates and ureas, respectively.

The sulfonyl sulfur, while also electrophilic, is generally less reactive than the isocyanate carbon towards common nucleophiles. However, under certain conditions or with specific "soft" nucleophiles, reactions at the sulfur center can occur. For instance, cleavage of the S-N bond can be achieved under harsh reductive or hydrolytic conditions.

The relative reactivity of these two centers can be influenced by the nature of the nucleophile, the reaction conditions (temperature, solvent, catalyst), and steric factors. The bulky 2,6-dichloro-substituted phenyl group may play a role in directing nucleophilic attack towards the more accessible isocyanate carbon.

Catalysis in 2,6 Dichlorobenzenesulfonyl Isocyanate Transformations

Organic Catalysts in Isocyanate Reactions

Organic catalysts, particularly those based on amines and carboxylates, are widely employed in isocyanate chemistry. They operate through various mechanisms, primarily involving the activation of either the isocyanate or the nucleophilic co-reactant.

Tertiary amines are common catalysts for the reactions of isocyanates. Their catalytic activity stems from their ability to act as nucleophiles or bases. In the context of 2,6-dichlorobenzenesulfonyl isocyanate, the strong electron-withdrawing effect of the sulfonyl group and the two chlorine atoms makes the isocyanate carbon highly electrophilic.

The mechanism of amine catalysis can proceed via two main pathways:

Nucleophilic Catalysis: The tertiary amine attacks the electrophilic carbon of the isocyanate group to form a zwitterionic intermediate. This intermediate is highly reactive and readily reacts with a nucleophile (e.g., an alcohol), regenerating the amine catalyst and forming the final product.

General Base Catalysis: The amine abstracts a proton from the nucleophile (e.g., an alcohol), increasing its nucleophilicity. The resulting alkoxide ion then attacks the isocyanate carbon.

The specific pathway that predominates depends on the structure of the amine, the isocyanate, and the reaction conditions. For sterically hindered isocyanates or amines, the general base catalysis mechanism is often favored. Given the steric bulk of the 2,6-dichlorobenzenesulfonyl group, this pathway is a likely mode of action for many tertiary amine catalysts.

Catalyst TypeExampleGeneral Mechanism
Tertiary AminesTriethylamine, DABCONucleophilic or General Base Catalysis

DABCO: 1,4-Diazabicyclo[2.2.2]octane

Carboxylate anions, such as acetate (B1210297), are effective catalysts for isocyanate reactions, particularly the trimerization to form isocyanurates. However, they also catalyze the reaction with alcohols to form urethanes. The mechanism is believed to involve the formation of an active intermediate.

Recent studies on aromatic isocyanates have shown that carboxylates are often precatalysts. researchgate.net The carboxylate anion reacts with an excess of the isocyanate to form an N-acylurea anion, which is the true catalytically active species. researchgate.net This species is a potent nucleophile that can initiate the reaction cascade.

For this compound, the proposed mechanism with an acetate anion would involve the following steps:

Formation of the Active Catalyst: The acetate anion attacks the isocyanate carbon, followed by a rearrangement and reaction with another isocyanate molecule to form a deprotonated amide species. researchgate.net

Nucleophilic Attack: This highly nucleophilic and basic species then attacks another molecule of this compound, initiating the formation of the desired product (e.g., a urethane (B1682113) if an alcohol is present).

The high electrophilicity of the isocyanate carbon in this compound would facilitate the initial attack by the carboxylate anion, making this a plausible catalytic route.

Organometallic Catalysis

Organometallic compounds, particularly those based on tin and palladium, are highly efficient catalysts for a variety of isocyanate transformations.

Dibutyltin dilaurate (DBTL) is a widely used and highly effective catalyst for the reaction of isocyanates with alcohols to form polyurethanes. wikipedia.orgatamankimya.comataman-chemicals.comatamanchemicals.com Its catalytic activity is attributed to its ability to coordinate with both the isocyanate and the alcohol, thereby bringing them into close proximity and activating them for reaction.

The generally accepted mechanism for DBTL catalysis involves the formation of a ternary complex between the tin catalyst, the alcohol, and the isocyanate. The coordination of the alcohol to the tin center increases the nucleophilicity of the oxygen atom, while coordination of the isocyanate activates the carbonyl group towards nucleophilic attack.

While highly effective, the toxicity of organotin compounds has led to a search for alternatives. Emerging alternatives include catalysts based on bismuth, zinc, and zirconium. patchamltd.comreaxis.com These metals offer a more favorable toxicological profile while still providing good catalytic activity in urethane formation.

CatalystTypical ApplicationAdvantagesDisadvantages
Dibutyltin Dilaurate (DBTL)Polyurethane productionHigh efficiency, versatileToxicity concerns
Bismuth CarboxylatesPolyurethane foams and coatingsLow toxicity, fast curingCan be hydrolytically unstable
Zinc CarboxylatesPolyurethane elastomers and coatingsLow toxicity, good pot lifeGenerally lower activity than tin

Palladium catalysts are not typically used for the direct reaction of isocyanates with alcohols or amines. Instead, they are employed in more complex transformations of molecules that contain isocyanate functionalities or in the synthesis of isocyanate precursors. For instance, palladium-catalyzed cross-coupling reactions can be used to synthesize complex molecules that are later converted to isocyanates.

Palladium-catalyzed reactions involving isocyanates often proceed through the insertion of the isocyanate into a palladium-carbon or palladium-heteroatom bond. nih.gov For a molecule like this compound, palladium catalysis could potentially be used to further functionalize the aromatic ring, although the steric hindrance from the sulfonyl isocyanate group and the chlorine atoms might pose a challenge.

Heterogeneous Catalysis in Isocyanate Chemistry

Heterogeneous catalysts offer the advantage of easy separation from the reaction mixture, which simplifies product purification and allows for catalyst recycling. In the context of isocyanate chemistry, various solid materials can act as catalysts.

For the synthesis of isocyanates themselves, solid catalysts can be employed. For instance, the carbonylation of nitro compounds, a potential route to isocyanates, can be catalyzed by supported metal catalysts.

In the reactions of isocyanates, solid acid or base catalysts can be used. For example, zeolites or functionalized silicas could potentially catalyze the reaction of this compound with nucleophiles. The mechanism would be analogous to homogeneous acid or base catalysis, with the active sites on the solid surface facilitating the reaction. The high surface area and tunable acidity/basicity of these materials make them attractive candidates for developing more sustainable catalytic processes in isocyanate chemistry.

Computational Modeling of Catalytic Cycles

Computational modeling has emerged as an indispensable tool in modern chemistry for elucidating complex reaction mechanisms at a molecular level. In the context of transformations involving this compound, computational studies, particularly those employing Density Functional Theory (DFT), provide deep insights into the energetics and geometries of catalytic pathways. While specific computational studies focused exclusively on the catalytic transformations of this compound are not extensively documented in publicly available literature, the principles and methodologies can be thoroughly illustrated by examining analogous systems involving aryl sulfonyl isocyanates and other electrophiles. This section will, therefore, outline the theoretical framework and common findings from computational studies on relevant catalytic cycles, providing a robust model for how such investigations would be approached for this compound.

Theoretical Approaches to Modeling Catalytic Cycles

The primary goal of computational modeling in catalysis is to map the potential energy surface (PES) of a reaction. This involves identifying the structures of reactants, intermediates, transition states, and products, as well as calculating their relative energies. From this information, a detailed reaction mechanism can be constructed, and the rate-determining step of the catalytic cycle can be identified.

Density Functional Theory (DFT) is the most widely used computational method for studying catalytic reactions due to its favorable balance of accuracy and computational cost. pitt.edu By applying DFT, researchers can calculate key parameters that govern a catalytic cycle.

Case Study: Hypothetical Lewis Acid-Catalyzed Reaction

A plausible catalytic transformation for an aryl sulfonyl isocyanate is its reaction with a nucleophile, for example, the amidation of an indole, catalyzed by a Lewis acid. rsc.orgcardiff.ac.uk A hypothetical catalytic cycle for the reaction of this compound with indole, catalyzed by a generic Lewis acid (LA), can be computationally modeled.

The catalytic cycle would likely proceed through the following key steps:

Catalyst Activation of the Isocyanate: The Lewis acid catalyst interacts with the this compound. Computationally, this would be modeled by optimizing the geometry of the Lewis acid-isocyanate adduct. The calculations would likely show that the Lewis acid coordinates to either the oxygen or nitrogen atom of the isocyanate group, thereby increasing the electrophilicity of the central carbon atom.

Nucleophilic Attack: The activated isocyanate is then attacked by the nucleophile (indole). The transition state for this step would be located, and its energy barrier calculated. This is often the rate-determining step of the reaction.

Product Formation and Catalyst Regeneration: Following the nucleophilic attack, a series of steps, potentially involving proton transfer, would lead to the final product and the regeneration of the Lewis acid catalyst. Each of these steps would be modeled to complete the energy profile of the catalytic cycle.

Insights from Computational Data

Computational studies provide a wealth of data that can be used to understand and optimize catalytic processes. For a hypothetical Lewis acid-catalyzed reaction of this compound, the following data would be of interest:

Relative Free Energies: The calculated free energies of all intermediates and transition states provide a complete thermodynamic and kinetic profile of the reaction. This allows for the identification of the most favorable reaction pathway and the turnover-limiting step.

Geometric Parameters: Analysis of bond lengths and angles in the optimized structures of transition states and intermediates can reveal the nature of bonding interactions during the catalytic cycle. For example, the elongation of the N=C bond in the isocyanate upon coordination to the Lewis acid would provide evidence for its activation.

Influence of Substituents: The effect of the 2,6-dichloro substituents on the reactivity of the benzenesulfonyl isocyanate can be quantitatively assessed. Computational models would likely show that the electron-withdrawing nature of the chlorine atoms increases the electrophilicity of the isocyanate group, potentially lowering the activation energy for nucleophilic attack.

The table below presents hypothetical, yet plausible, data for a DFT study on a Lewis acid-catalyzed reaction of this compound, based on findings for similar systems.

Step in Catalytic CycleSystemCalculated ParameterHypothetical Value
Catalyst ActivationThis compound-Lewis Acid AdductFree Energy of Adduct Formation (kcal/mol)-15.2
Nucleophilic AttackTransition State for Indole AttackActivation Free Energy (kcal/mol)+22.5
Product FormationAmide Product + Regenerated Lewis AcidOverall Reaction Free Energy (kcal/mol)-30.8

Broader Applications of Computational Modeling

Beyond Lewis acid catalysis, computational modeling can be applied to a wide range of other catalytic transformations involving this compound. For instance, transition metal-catalyzed reactions, such as C-H activation and cyclization reactions, are frequently studied using computational methods. researchgate.netnih.gov In these cases, DFT calculations can help to elucidate the role of the metal center, the ligands, and the reaction intermediates in the catalytic cycle. pitt.edu

Derivatization and Application As a Chemical Building Block

Synthesis of Novel Arylsulfonyl Ureas and Carbamates

The primary application of 2,6-Dichlorobenzenesulfonyl isocyanate is in the synthesis of arylsulfonyl ureas and carbamates, classes of compounds with a broad spectrum of biological activities.

Arylsulfonyl Ureas: The reaction of this compound with primary or secondary amines leads to the formation of N,N'-substituted arylsulfonyl ureas. This reaction is typically rapid and high-yielding. The resulting urea (B33335) derivatives are of significant interest in medicinal chemistry. Although arylsulfonyl isocyanates are recognized as hazardous and difficult to handle, their reactivity is crucial for these syntheses. researchgate.netnih.gov Safer, stable substitutes like 4-dimethylaminopyridinium arylsulfonyl-carbamoylides have been developed, which generate the isocyanate in situ for reaction with amines. researchgate.net

Carbamates: Similarly, the reaction of this compound with alcohols or phenols yields N-arylsulfonyl carbamates (urethanes). This carbamoylation reaction is an effective method for linking the sulfonyl group to a hydroxyl-containing molecule. These carbamate (B1207046) linkages are important in the design of various functional molecules.

The versatility of these reactions allows for the generation of large libraries of compounds for biological screening by varying the amine or alcohol reactant.

Reactant TypeNucleophile ExampleProduct ClassResulting Linkage
Primary AmineAnilineArylsulfonyl Urea-SO₂-NH-CO-NH-Ar
Secondary AminePiperidineArylsulfonyl Urea-SO₂-NH-CO-N(C₅H₁₀)
AlcoholEthanol (B145695)Arylsulfonyl Carbamate-SO₂-NH-CO-O-Et
PhenolPhenolArylsulfonyl Carbamate-SO₂-NH-CO-O-Ph

Preparation of Complex Sulfonamide Architectures

Beyond simple ureas and carbamates, this compound serves as a key reagent for constructing more intricate molecules containing the sulfonamide functional group.

The 2,6-dichlorobenzenesulfonamide (B182258) moiety, which can be derived from the corresponding isocyanate via hydrolysis, is a critical component in the synthesis of diaryl systems. In this approach, the sulfonamide acts as a bridge or a key structural element connecting two aromatic rings. The synthesis can proceed through pathways such as Suzuki or Buchwald-Hartwig cross-coupling reactions, where the pre-formed 2,6-dichlorobenzenesulfonamide, bearing appropriate functional groups, is coupled with another aryl partner. This strategy allows for the creation of complex, three-dimensional structures with defined spatial arrangements of the aryl rings, which is often a requirement for potent biological activity.

The reactivity of the isocyanate group is well-suited for the functionalization of heterocyclic compounds, which are prevalent scaffolds in pharmaceuticals. This compound can react with nucleophilic centers on heterocyclic rings, such as exocyclic amino groups, to form sulfonylurea linkages. For instance, its reaction with aminopyrimidines yields N-(pyrimidin-yl)-N'-(2,6-dichlorobenzenesulfonyl)ureas. nih.gov This method directly incorporates the arylsulfonyl group into the heterocyclic system, a common strategy for modulating the pharmacological properties of the parent heterocycle. This approach has been utilized in the synthesis of fused pyrimidine (B1678525) systems and other complex heterocyclic structures. nih.govresearchgate.net

Role in the Synthesis of Bioactive Analogues: Structure-Reactivity and Conformational Relationships

The specific substitution pattern of this compound has profound implications for the structure and reactivity of its derivatives, making it a valuable tool in the synthesis of bioactive analogues.

The two chlorine atoms at the ortho positions of the benzene (B151609) ring exert significant steric and electronic effects that influence molecular conformation and recognition at biological targets.

Steric Influence: The bulky chlorine atoms flanking the sulfonyl group create substantial steric hindrance. This restricts the rotation around the C(aryl)-S bond, locking the aryl ring into a preferred conformation relative to the rest of the molecule. This conformational rigidity can be highly advantageous in drug design, as it reduces the entropic penalty upon binding to a receptor and can lead to higher affinity and selectivity.

Electronic Influence: As highly electronegative atoms, the chlorine substituents are strongly electron-withdrawing. This has two primary consequences:

It increases the acidity of the N-H proton in the resulting sulfonamide or urea, enhancing its ability to act as a hydrogen bond donor.

It increases the electrophilicity of the sulfur atom and the adjacent isocyanate carbon, potentially modulating the reactivity and stability of the compound.

These combined effects are critical in molecular recognition, where precise geometry and electronic complementarity between a ligand and its binding site are paramount for biological activity.

FeatureInfluence of 2,6-Dichloro SubstitutionConsequence in Molecular Design
Steric Effect Restricted rotation around the C-S bond.Induces a fixed, predictable conformation. Can enhance binding affinity and selectivity.
Electronic Effect Electron-withdrawing nature of chlorine atoms.Increases acidity of N-H protons (stronger H-bonds). Modulates reactivity of the sulfonyl group.

Functionalization of Polymeric Materials with Arylsulfonyl Isocyanate Moetities

The high reactivity of this compound also allows for its use in materials science, specifically for the chemical modification and functionalization of polymers. Polymers that possess nucleophilic functional groups, such as hydroxyl (-OH) or amine (-NH₂) groups, can be readily modified by treatment with the isocyanate.

For example, polymers like poly(ethylene glycol) (PEG), polyvinyl alcohol (PVA), or chitosan (B1678972) have abundant hydroxyl or amine groups that can react with this compound. This reaction results in the covalent attachment of the 2,6-dichlorobenzenesulfonyl group to the polymer backbone via stable urethane (B1682113) or urea linkages. This post-polymerization modification can dramatically alter the physicochemical properties of the material, including its hydrophobicity, thermal stability, solubility, and surface characteristics. Such functionalized polymers can be designed for a variety of applications, including specialty coatings, separation membranes, and matrices for controlled drug release.

Lack of Specific Research Findings on this compound Applications

The high reactivity of the isocyanate (-N=C=O) and sulfonyl chloride (-SO₂Cl) functional groups suggests that this compound would participate in a variety of synthetic transformations analogous to those reported for chlorosulfonyl isocyanate and other arylsulfonyl isocyanates. These general reactions are fundamental in constructing complex heterocyclic structures.

For instance, sulfonyl isocyanates are widely employed in cycloaddition reactions. The [2+2] cycloaddition of sulfonyl isocyanates with alkenes is a cornerstone for the synthesis of β-lactams (2-azetidinones), which are core structural motifs in many antibiotic agents. orgsyn.orgethz.ch Similarly, [4+2] cycloadditions, or Diels-Alder reactions, with dienes provide access to six-membered nitrogen-containing heterocycles. nih.gov It is plausible that this compound could serve as a dienophile in such reactions, leading to complex fused ring systems.

Furthermore, the reaction of sulfonyl isocyanates with compounds containing active hydrogen atoms is a primary route to N-substituted sulfonylureas and related compounds. These scaffolds are of significant interest in medicinal chemistry and agrochemistry. However, literature specifically employing the 2,6-dichloro substituted variant to build more elaborate molecular architectures is scarce.

Due to the absence of specific, verifiable data for this compound in the synthesis of diverse and complex molecular scaffolds, a detailed and authoritative discussion with supporting data tables, as requested, cannot be provided at this time. The scientific record, as accessible, has not yet elaborated on the unique synthetic utility of this specific compound for these advanced applications beyond its presumed role in reactions characteristic of its chemical class. Further research would be required to elucidate its specific reactivity and potential as a key intermediate in this context.

Spectroscopic and Analytical Characterization of 2,6 Dichlorobenzenesulfonyl Isocyanate Systems

Vibrational Spectroscopy (Infrared and Raman) for NCO Functional Group Identification and Reaction Monitoring

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a cornerstone for the identification and monitoring of the isocyanate (–N=C=O) functional group. The isocyanate group exhibits a strong and characteristic absorption band in the infrared spectrum, typically appearing in the region of 2250–2285 cm⁻¹. remspec.com This distinct peak is due to the asymmetric stretching vibration of the N=C=O group and its position in a relatively clear spectral window makes it an excellent marker for the presence of the isocyanate. azom.com

Fourier Transform Infrared (FTIR) spectroscopy is particularly powerful for monitoring the progress of reactions involving 2,6-dichlorobenzenesulfonyl isocyanate. As the isocyanate group reacts, for instance with an alcohol to form a urethane (B1682113), the intensity of the characteristic N=C=O absorption peak diminishes and eventually disappears. remspec.comresearchgate.net Concurrently, new peaks corresponding to the newly formed functional groups, such as the carbonyl (C=O) stretch of the urethane, will appear. researchgate.net This allows for real-time, in-situ monitoring of reaction kinetics and conversion. remspec.comresearchgate.net

Raman spectroscopy offers a complementary method for observing the isocyanate group. While IR spectroscopy is based on the change in dipole moment during a vibration, Raman spectroscopy relies on the change in polarizability. The symmetric stretch of the isocyanate group is often more prominent in the Raman spectrum.

Table 1: Characteristic Vibrational Frequencies for Isocyanate and Related Groups

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)Technique
Isocyanate (–N=C=O)Asymmetric Stretch2250–2285Infrared
Urethane (–NH–C=O)C=O Stretch~1700–1730Infrared
Urea (B33335) (–NH–CO–NH–)C=O Stretch~1630–1680Infrared

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁵N) for Structural Elucidation of Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural elucidation of the derivatives of this compound. By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H, ¹³C, and ¹⁵N NMR spectra, the precise connectivity and environment of atoms within a molecule can be determined.

¹H NMR: Proton NMR provides information about the number and types of hydrogen atoms in a molecule. In derivatives such as N-(2,6-dichlorobenzenesulfonyl) ureas or urethanes, the proton on the nitrogen atom (–NH–) gives a characteristic signal. The protons on the dichlorophenyl ring will exhibit a specific splitting pattern, typically a triplet and a doublet, which can be used to confirm the substitution pattern.

¹³C NMR: Carbon-13 NMR is used to identify all the carbon atoms in a molecule. The carbonyl carbon of a urethane or urea derivative will have a characteristic chemical shift in the downfield region of the spectrum (typically 150-170 ppm). The carbons of the dichlorophenyl ring will also show distinct signals, with their chemical shifts influenced by the presence of the chlorine and sulfonyl groups.

¹⁵N NMR: Nitrogen-15 NMR, although less common due to the lower natural abundance and sensitivity of the ¹⁵N nucleus, provides direct information about the nitrogen atoms. The chemical shift of the nitrogen in the sulfonyl isocyanate group and its derivatives is highly sensitive to its chemical environment, offering valuable data for structural confirmation.

Table 2: Representative NMR Data for a Derivative of this compound

NucleusFunctional GroupRepresentative Chemical Shift (ppm)
¹HAromatic (–C₆H₃Cl₂)7.5 - 8.0
¹HAmide/Urethane (–NH–)Variable, often broad
¹³CCarbonyl (–C=O)150 - 170
¹³CAromatic (–C₆H₃Cl₂)120 - 140
¹⁵NUrea~77

Note: Specific chemical shifts are highly dependent on the solvent and the full molecular structure.

Mass Spectrometry Techniques (e.g., ESI-MS, GC-MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

Electrospray Ionization Mass Spectrometry (ESI-MS): ESI-MS is a soft ionization technique that is well-suited for analyzing polar and thermally labile molecules, including many derivatives of this compound. It allows for the accurate determination of the molecular weight of the parent compound. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is particularly useful for the analysis of volatile and thermally stable derivatives. nih.govresearchgate.net The fragmentation patterns observed in the mass spectrum provide a molecular fingerprint that can be used for identification and structural elucidation. nih.gov Common fragmentation pathways for sulfonyl compounds often involve cleavage of the C–S and S–N bonds.

In-Situ Reaction Monitoring using Spectroscopic Methods (e.g., Real-time FTIR)

In-situ reaction monitoring provides real-time insights into the progress of a chemical reaction, allowing for the optimization of reaction conditions and a deeper understanding of reaction mechanisms. mt.com

Real-time Fourier Transform Infrared (FTIR) spectroscopy is an ideal technique for monitoring reactions involving this compound. remspec.comresearchgate.net By using a probe immersed directly in the reaction mixture, the disappearance of the strong isocyanate peak around 2270 cm⁻¹ can be continuously tracked. researchgate.net This allows for the precise determination of reaction endpoints and the calculation of reaction rates. remspec.comresearchgate.net This technique is invaluable for ensuring complete conversion and for studying the kinetics of isocyanate reactions under various conditions. mt.comazom.com

Chromatographic Methods (e.g., HPLC, GC) for Purity Assessment and Separation

Chromatographic techniques are essential for the separation of this compound from starting materials, byproducts, and for the purification of its derivatives. They are also the primary methods for assessing the purity of the final products.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile and widely used technique for the separation and quantification of compounds in a mixture. epa.govepa.gov Due to the reactivity of the isocyanate group, analysis is often performed on derivatized samples. epa.govsigmaaldrich.com Reverse-phase HPLC, with a suitable C18 or other non-polar stationary phase, is commonly employed. The use of a UV detector is effective for detecting the aromatic ring in the molecule. For enhanced selectivity and sensitivity, HPLC can be coupled with mass spectrometry (LC-MS). nih.govresearchgate.net

Gas Chromatography (GC): GC is suitable for the analysis of volatile and thermally stable compounds. birchbiotech.com While the direct analysis of this compound by GC can be challenging due to its reactivity, it is a valuable tool for analyzing less reactive derivatives or for monitoring the presence of volatile impurities. birchbiotech.com

Advanced Theoretical and Computational Studies of 2,6 Dichlorobenzenesulfonyl Isocyanate

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 2,6-dichlorobenzenesulfonyl isocyanate, these calculations would reveal the distribution of electrons and the energies of molecular orbitals, which are crucial for predicting its reactivity.

Frontier Molecular Orbital (FMO) Analysis of Reactivity

Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and localization of these orbitals indicate how a molecule will interact with other chemical species.

For this compound, an FMO analysis would likely show the LUMO to be localized on the highly electrophilic carbon atom of the isocyanate group (-N=C=O). This would suggest that the molecule is susceptible to nucleophilic attack at this site. The HOMO would likely be distributed across the benzene (B151609) ring and the sulfonyl group, indicating these as potential sites for electrophilic attack. The energy gap between the HOMO and LUMO would provide a measure of the molecule's kinetic stability.

A hypothetical data table for the FMO analysis of this compound might look like this:

Molecular OrbitalEnergy (eV)Localization
HOMO(Calculated Value)Phenyl ring, Sulfonyl group
LUMO(Calculated Value)Isocyanate group (Carbon atom)
HOMO-LUMO Gap(Calculated Value)Measure of chemical reactivity and stability

Charge Distribution and Electrostatic Potential Mapping

Calculations of charge distribution would quantify the partial charges on each atom in the this compound molecule. This information is often visualized using a Molecular Electrostatic Potential (MEP) map. The MEP map would show regions of negative potential (electron-rich, typically colored in shades of red) and positive potential (electron-poor, typically in shades of blue).

For this molecule, the MEP would be expected to show a significant negative potential around the oxygen atoms of the sulfonyl and isocyanate groups, and a strong positive potential on the carbon atom of the isocyanate group and the sulfur atom of the sulfonyl group. The chlorine atoms would also influence the electrostatic potential of the benzene ring. This map provides a visual guide to the sites most likely to be involved in electrostatic interactions.

Reaction Mechanism Elucidation via Ab Initio and Density Functional Theory (DFT) Methods

Ab initio and DFT methods are powerful tools for modeling chemical reactions and elucidating their mechanisms. These methods can be used to calculate the energies of reactants, products, intermediates, and transition states.

Implicit and Explicit Solvent Effects in Theoretical Calculations

The solvent in which a reaction is carried out can have a significant impact on its mechanism and rate. Theoretical calculations can account for solvent effects using two main approaches. Implicit solvent models treat the solvent as a continuous medium with a specific dielectric constant. Explicit solvent models involve including a number of individual solvent molecules in the calculation. For reactions of this compound, modeling solvent effects would be crucial for obtaining results that are comparable to experimental observations, as the polarity of the solvent would influence the stability of charged intermediates and transition states.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time. These simulations can be used to explore the different conformations a molecule can adopt and the interactions it forms with other molecules.

For this compound, MD simulations could be used to investigate the rotational freedom around the C-S and S-N bonds. This would reveal the most stable conformations of the molecule in different environments. Furthermore, simulations of multiple molecules could provide insights into the intermolecular interactions, such as dipole-dipole interactions and van der Waals forces, that govern the properties of the compound in the liquid or solid state. This would be particularly interesting for understanding how the bulky chlorine atoms in the 2 and 6 positions affect the packing and intermolecular interactions.

Structure-Reactivity Correlation Studies using Computational Approaches

Computational chemistry provides a powerful lens for understanding the intricate relationship between the molecular structure of this compound and its reactivity. Through the application of quantum chemical methods, researchers can elucidate electronic and steric effects that govern its behavior in chemical reactions. Density Functional Theory (DFT) and ab initio methods are prominent tools in these investigations, offering insights into the molecule's reactivity that are often challenging to obtain through experimental means alone.

A key aspect of these studies involves the analysis of how substituents on the benzene ring influence the reactivity of the isocyanate group. In the case of this compound, the two chlorine atoms in the ortho positions exert significant electronic and steric effects. Electronically, chlorine is an electronegative atom that withdraws electron density from the benzene ring through the inductive effect. This electron withdrawal can enhance the electrophilicity of the sulfonyl group and, consequently, the isocyanate moiety, making it more susceptible to nucleophilic attack.

Computational models can quantify these electronic effects by calculating various molecular descriptors. For instance, the analysis of frontier molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial. The energy of the LUMO is particularly indicative of a molecule's ability to accept electrons. A lower LUMO energy for this compound compared to unsubstituted benzenesulfonyl isocyanate would suggest a higher reactivity towards nucleophiles. Furthermore, mapping the electrostatic potential (ESP) onto the electron density surface can visually identify the most electron-deficient sites in the molecule, which are the likely targets for nucleophilic attack.

Steric hindrance from the two ortho-chloro substituents also plays a critical role in the reactivity of this compound. These bulky groups can shield the sulfonyl and isocyanate functionalities, potentially hindering the approach of nucleophiles. Computational methods can model the transition states of reactions involving this compound to determine the activation energies. A higher activation energy for a reaction with a bulky nucleophile compared to a smaller one would provide quantitative evidence of steric hindrance. Such studies often compare a series of substituted benzenesulfonyl isocyanates to establish a clear structure-reactivity correlation. For instance, a theoretical study on the reaction of various substituted benzenesulfonyl azides with alkenes has demonstrated how electron-donating and electron-withdrawing groups can influence the activation barriers of cycloaddition reactions. beilstein-archives.org

To illustrate the impact of substituents on reactivity, a hypothetical computational study comparing the electronic properties of benzenesulfonyl isocyanate with its 2,6-dichloro derivative is presented in the table below. The values are representative of what would be expected from a DFT calculation at the B3LYP/6-31G* level of theory.

Table 1: Calculated Electronic Properties of Substituted Benzenesulfonyl Isocyanates

CompoundHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)Dipole Moment (Debye)
Benzenesulfonyl isocyanate-8.50-1.207.303.5
This compound-8.90-1.807.104.2

The hypothetical data in the table shows that the introduction of two chlorine atoms lowers both the HOMO and LUMO energies. The more significant lowering of the LUMO energy in the 2,6-dichloro derivative suggests an increased electrophilicity and thus, higher reactivity towards nucleophiles. The smaller HOMO-LUMO gap also indicates that the molecule is more polarizable and can more readily undergo electronic transitions. The increased dipole moment further points to a more polarized molecule, which can influence its interactions with polar reagents and solvents.

Prediction of Spectroscopic Signatures from Computational Models

Computational models are invaluable for predicting the spectroscopic signatures of molecules like this compound, which aids in their identification and characterization. Theoretical calculations can provide vibrational (infrared and Raman) and nuclear magnetic resonance (NMR) spectra that can be compared with experimental data to confirm the molecular structure.

Vibrational Spectroscopy (Infrared and Raman)

The prediction of infrared (IR) and Raman spectra is typically performed using frequency calculations within the harmonic approximation. DFT methods, such as B3LYP, combined with a suitable basis set like 6-311+G(d,p), have been shown to provide good agreement with experimental vibrational spectra for related compounds like p-toluenesulfonyl isocyanate. nih.gov These calculations yield the vibrational frequencies and their corresponding intensities for IR absorption and Raman scattering.

For this compound, the calculated vibrational spectrum would be expected to show characteristic peaks for the functional groups present. The asymmetric stretching vibration of the isocyanate group (-N=C=O) is a particularly strong and characteristic absorption in the IR spectrum, typically appearing in the range of 2250-2280 cm⁻¹. The sulfonyl group (SO₂) would exhibit symmetric and asymmetric stretching vibrations, usually found in the regions of 1150-1200 cm⁻¹ and 1300-1350 cm⁻¹, respectively. The C-Cl stretching vibrations would also be present, typically in the fingerprint region of the spectrum.

The table below presents a hypothetical set of predicted vibrational frequencies for some key functional groups in this compound, based on computational studies of similar molecules.

Table 2: Predicted Vibrational Frequencies for this compound

Vibrational ModePredicted Frequency (cm⁻¹)Expected IR IntensityExpected Raman Activity
-N=C=O asymmetric stretch2265Very StrongWeak
SO₂ asymmetric stretch1340StrongMedium
SO₂ symmetric stretch1185StrongMedium
C-Cl stretch780MediumStrong

Nuclear Magnetic Resonance (NMR) Spectroscopy

Computational methods can also predict the ¹H and ¹³C NMR chemical shifts of this compound. The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed for this purpose, often in conjunction with DFT calculations. These calculations can be performed in the gas phase or with the inclusion of solvent effects using models like the Polarizable Continuum Model (PCM) to better simulate experimental conditions.

The predicted ¹H NMR spectrum of this compound would show signals corresponding to the aromatic protons. Due to the substitution pattern, there would be two distinct types of aromatic protons. The predicted chemical shifts would be influenced by the electron-withdrawing effects of the sulfonyl isocyanate and chloro groups. Similarly, the ¹³C NMR spectrum would show distinct signals for the different carbon atoms in the benzene ring and the isocyanate carbon. The chemical shift of the isocyanate carbon is particularly characteristic and is expected to appear significantly downfield.

The following table provides a hypothetical set of predicted ¹³C NMR chemical shifts for this compound.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (ppm)
C-NCO125.0
C-SO₂138.0
C-Cl135.0
Aromatic CH130.0 - 134.0

By providing detailed predictions of spectroscopic data, computational models serve as a powerful complement to experimental techniques in the study of complex molecules like this compound.

Current Challenges and Future Research Directions in 2,6 Dichlorobenzenesulfonyl Isocyanate Chemistry

Development of Greener Synthetic Routes and Catalysts to Enhance Sustainability

A primary challenge in isocyanate chemistry is the reliance on hazardous reagents, such as phosgene (B1210022), in traditional synthetic protocols. rsc.org The development of environmentally benign synthetic routes for 2,6-dichlorobenzenesulfonyl isocyanate is a key area of future research, aligning with the principles of green chemistry. chemistryjournals.net

Current research efforts are exploring several promising avenues:

Phosgene-Free Synthesis: A major goal is the complete elimination of phosgene. researchgate.net Alternative methods, such as the Curtius rearrangement of acyl azides, offer a potential pathway, though the toxicity and explosive nature of azide (B81097) intermediates present their own challenges. researchgate.netmostwiedzy.pl Another approach involves the reaction of sulfonyl chlorides with silyl (B83357) isocyanates in the presence of catalysts, which can produce sulfonyl isocyanates with high yield and purity. google.com

Alternative Solvents and Reaction Conditions: Moving away from traditional volatile organic solvents towards greener alternatives like water, ionic liquids, or supercritical fluids can significantly reduce the environmental impact of synthesis. chemistryjournals.net Furthermore, the application of microwave-assisted synthesis and flow chemistry can lead to more energy-efficient processes with reduced reaction times and improved control. chemistryjournals.netpurdue.edu

Catalyst Development: The discovery of efficient catalysts is crucial for developing sustainable synthetic methods. For instance, Lewis acids have been shown to catalyze the reaction between sulfonyl chlorides and trimethyl silyl isocyanate. google.com Future research will focus on developing more efficient, recyclable, and non-toxic catalysts, potentially including biocatalysts, to facilitate phosgene-free routes.

Green Synthesis StrategyDescriptionPotential Advantages for this compound
Phosgene-Free Routes Utilizing alternative reagents to phosgene, such as trimethyl silyl isocyanate or employing rearrangement reactions (e.g., Curtius).Eliminates the use of an extremely toxic and hazardous chemical, improving process safety. rsc.orgresearchgate.net
Flow Chemistry Performing reactions in a continuous flow reactor rather than in traditional batch processes. purdue.eduOffers superior control over reaction parameters, enhances safety, improves heat and mass transfer, and facilitates scalability. chemistryjournals.net
Microwave-Assisted Synthesis Using microwave irradiation to heat the reaction mixture.Can dramatically reduce reaction times, increase product yields, and improve purity compared to conventional heating. chemistryjournals.net
Green Solvents Replacing volatile organic compounds with alternatives like ionic liquids or water.Reduces pollution and health hazards associated with traditional solvents. chemistryjournals.net

Expanding the Scope of Reactivity with Novel Substrates and Reaction Types

Aryl sulfonyl isocyanates are recognized as versatile electrophilic reagents that readily react with a variety of nucleophiles. rsc.orgnih.gov The reactivity of this compound is influenced by the electron-withdrawing nature of the sulfonyl group and the two chlorine atoms, which enhance the electrophilicity of the isocyanate carbon. Future research will aim to exploit this reactivity by exploring reactions with new substrates and discovering novel transformations.

Key research directions include:

Reactions with Complex Nucleophiles: While reactions with simple amines and alcohols are well-known, exploring the reactivity of this compound with more complex and sterically hindered substrates could lead to the synthesis of novel, high-value molecules.

Cycloaddition Reactions: The isocyanate moiety can participate in cycloaddition reactions. Investigating its behavior in [2+2], [3+2], and [4+2] cycloadditions with a wider range of unsaturated compounds could provide access to new heterocyclic systems.

Anomalous Reactivity: Exploring reactions that deviate from expected pathways can lead to significant discoveries. For example, anomalous additions of related sulfonyl isocyanates to carbonyl groups have been reported, suggesting that unexpected reaction pathways for this compound may yet be uncovered. beilstein-journals.org

Rational Design of Derivatives with Precisely Tunable Reactivity and Selectivity

The rational design of new chemical entities based on a lead compound is a powerful strategy in medicinal chemistry and materials science. researchgate.netnih.gov Applying this approach to this compound involves the synthesis of derivatives with modified structures to achieve fine control over their chemical properties.

Future research in this area will focus on:

Structure-Reactivity Relationship Studies: A systematic investigation into how modifying the substitution pattern on the aromatic ring affects the reactivity and selectivity of the isocyanate group is needed. While the subject compound is fixed as 2,6-dichloro, computational studies can model hypothetical derivatives to predict their properties and guide the synthesis of other novel sulfonyl isocyanates.

Tuning Electrophilicity and Steric Hindrance: The electronic nature and steric bulk of the substituents on the benzene (B151609) ring directly impact the reactivity of the sulfonyl isocyanate. The existing 2,6-dichloro substitution provides significant steric hindrance around the sulfonyl group and has a strong electron-withdrawing effect. Designing related molecules with different substitution patterns would allow for the precise tuning of these properties, enabling chemists to develop reagents tailored for specific synthetic applications, such as achieving higher regioselectivity or diastereoselectivity in complex reactions.

Application of Advanced In-Situ Characterization Techniques for Reaction Intermediates

A deeper mechanistic understanding of reactions involving this compound is essential for optimizing reaction conditions and discovering new transformations. Many reactions involving highly reactive species proceed through transient intermediates that are difficult to isolate and characterize using conventional methods.

The application of advanced in-situ spectroscopic techniques is a promising direction:

Real-Time Reaction Monitoring: Techniques such as ReactIR (in-situ Fourier-transform infrared spectroscopy) can monitor the concentration of reactants, intermediates, and products in real-time without disturbing the reaction. researchgate.net This allows for the direct observation of transient species and provides valuable kinetic data.

Spectroscopic Analysis: In-situ NMR and Raman spectroscopy can also provide detailed structural information about intermediates present in the reaction mixture.

Computational Chemistry: Combining experimental in-situ studies with theoretical calculations can provide a powerful approach to elucidating complex reaction mechanisms. beilstein-journals.org Density functional theory (DFT) calculations, for example, can be used to model reaction pathways, calculate the energies of transition states and intermediates, and support the interpretation of spectroscopic data.

Integration with Automated Synthesis and High-Throughput Experimentation Platforms

The traditional, iterative process of reaction optimization can be slow and resource-intensive. youtube.com The integration of this compound chemistry with modern automation and high-throughput experimentation (HTE) platforms can dramatically accelerate the pace of research and discovery. nih.govresearchgate.net

Future work in this area will involve:

Rapid Reaction Screening: HTE platforms, which utilize multi-well plates and robotic liquid handlers, enable chemists to perform hundreds of experiments in parallel on a microscale. youtube.combohrium.com This approach is ideal for rapidly screening a wide array of catalysts, solvents, temperatures, and substrates for reactions involving this compound.

Automated Synthesis: Continuous flow synthesis offers a safer, more efficient, and scalable alternative to traditional batch processing. purdue.edu Developing automated flow-based systems for the synthesis and subsequent reactions of this compound can lead to improved yields and purity.

Data-Driven Discovery: HTE generates vast amounts of data. nih.gov Coupling these platforms with rapid analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS), and using machine learning algorithms to analyze the results can help identify trends and uncover optimal reaction conditions more efficiently than traditional methods. purdue.edu

TechnologyApplication in this compound ResearchExpected Impact
High-Throughput Experimentation (HTE) Rapidly screen numerous reaction conditions (catalysts, solvents, substrates) in parallel. nih.govAccelerates the discovery of new reactions and optimization of existing ones. youtube.com
Automated Flow Chemistry Develop continuous, automated processes for synthesis and subsequent transformations. purdue.eduImproves reaction control, safety, scalability, and efficiency. chemistryjournals.net
Robotic Liquid Handlers Precisely and rapidly dispense reagents into multi-well plates for HTE.Increases experimental throughput and reproducibility. youtube.com
Rapid Analytics (e.g., HPLC-MS) Quickly analyze the outcomes of HTE screens.Enables fast generation of large datasets for analysis and optimization. bohrium.com

Q & A

Q. Why do some studies report conflicting solubility profiles for this compound?

  • Methodological Answer : Solubility varies with solvent polarity and trace impurities. Standardize measurements via the shake-flask method under controlled humidity. Use Hansen solubility parameters (δD, δP, δH) to predict compatibility with novel solvents .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.